molecular formula C16H24O2Si B13453548 6-(tert-butyldimethylsilyloxy)-3,4-dihydronaphthalen-1(2H)-one

6-(tert-butyldimethylsilyloxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13453548
M. Wt: 276.44 g/mol
InChI Key: VJNWIYUZSVECOL-UHFFFAOYSA-N
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Description

6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that features a tetrahydronaphthalene core with a tert-butyldimethylsilyloxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which is a common protective group in organic synthesis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger volumes while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-[(tert-butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one primarily involves its role as a protecting group. The tert-butyldimethylsilyloxy group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This stabilization is achieved through the formation of a strong Si-O bond, which is resistant to hydrolysis under basic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its tetrahydronaphthalene core, which provides additional stability and potential for further functionalization compared to simpler silyl ethers. This makes it particularly valuable in complex organic syntheses where multiple functional groups need to be protected and manipulated.

Properties

Molecular Formula

C16H24O2Si

Molecular Weight

276.44 g/mol

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H24O2Si/c1-16(2,3)19(4,5)18-13-9-10-14-12(11-13)7-6-8-15(14)17/h9-11H,6-8H2,1-5H3

InChI Key

VJNWIYUZSVECOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

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